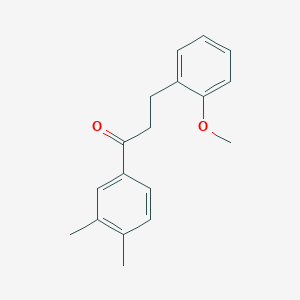

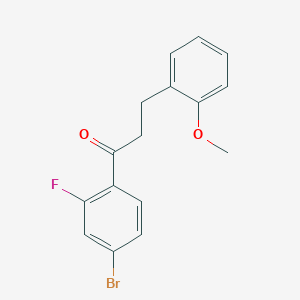

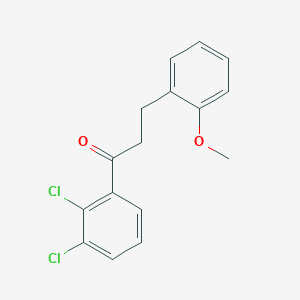

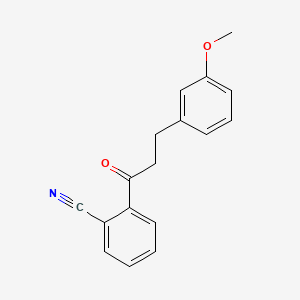

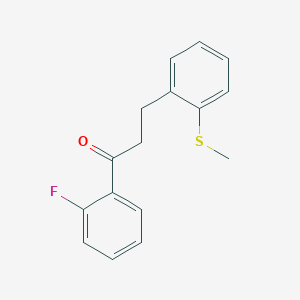

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2'-Fluoro-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for related fluorinated aromatic compounds. Fluorinated compounds are of significant interest due to their applications in pharmaceuticals and material science .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex and often requires multiple steps. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide involves a two-step radiosynthesis with a nucleophilic labelling method starting from [18F]fluoride, yielding the product in 34 to 36% radiochemical yield . Similarly, the synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involves a three-step nucleophilic synthesis from [(18)F]fluoride with an enantiomeric purity of ≥94% for both radiopharmaceuticals . These methods highlight the importance of careful selection of precursors and reaction conditions in the synthesis of fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined using various spectroscopic techniques. For example, the structure of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was determined using X-ray diffraction, revealing the orientation of substituents and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. The synthesis of 2'-Fluoropripiophenone involves routes that may include halogenation, oxidation, and other transformations to introduce the fluorine atom into the aromatic ring . The reactivity of these compounds can be influenced by the presence of fluorine, which can affect the electron distribution and stability of intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to increased stability and potential biological activity. For instance, the antimicrobial activity of novel Schiff bases synthesized from fluorinated thiophene derivatives was evaluated, with some derivatives showing excellent activity . The crystallographic studies of salts of 2,3,7-trihydroxy-9-phenyl-fluorone demonstrate how the fluorine atom can affect the crystal packing and intermolecular interactions .

Applications De Recherche Scientifique

Photoalignment in Liquid Crystals : A study by Hegde et al. (2013) showed that derivatives of thiophene, which may include compounds structurally similar to 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, can promote excellent photoalignment in nematic liquid crystals. This has potential applications in LCD technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Tuning Electronic Properties of Polythiophenes : Research by Gohier et al. (2013) indicated that fluorinated thiophene derivatives, like 3-Fluoro-4-hexylthiophene, are significant for tuning the electronic properties of conjugated polythiophenes, which are crucial in the field of organic electronics (Gohier, Frère, & Roncali, 2013).

Polymer Synthesis and Applications : A study by Hyun et al. (1988) on the oxidative polymerization of a compound structurally similar to 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, namely 2-Fluoro-6-(3-methyl-2-butenyl)phenol, explored its potential in creating new polymers. These polymers have applications in various industries, including plastics and coatings (Hyun, Nishide, Tsuchida, & Yamada, 1988).

High-Performance Polymer Development : Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer, which is relevant to the study of 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, for the development of high-performance polymers with potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Crystal Structure Analysis : Research by Nagaraju et al. (2018) on the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone contributes to understanding the structural properties of similar compounds. Such studies are crucial for developing materials with specific desired properties (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Mécanisme D'action

The mechanism of action for 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is not specified in the search results. As a compound used in scientific research, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJVPQQGLGFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644335 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898780-19-3 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.